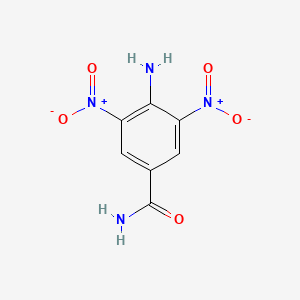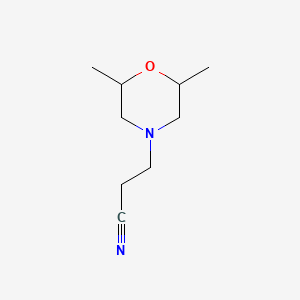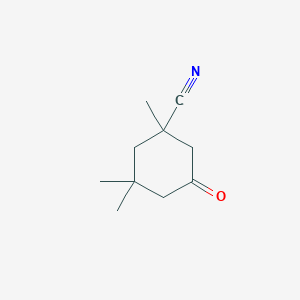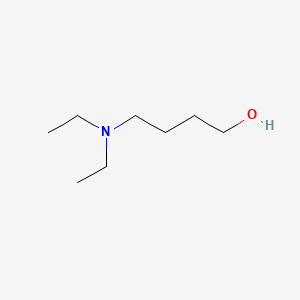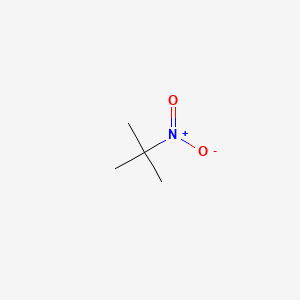
2-Metil-2-nitropropano
Descripción general
Descripción
Aplicaciones Científicas De Investigación
2-Methyl-2-nitropropane is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of amines, alkynylnitrones, amides, and nitriles.
Biology: In studies involving the photodissociation dynamics of nitro compounds.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mecanismo De Acción
Target of Action
It’s known that nitro compounds generally interact with various biological molecules in the body, affecting cellular functions .
Mode of Action
The mode of action of 2-Methyl-2-nitropropane involves a couple of chemical reactions. When exposed to light at specific wavelengths (193 and 248 nm), 2-Methyl-2-nitropropane undergoes photodissociation, leading to the formation of an OH fragment and electronically excited NO2 . Additionally, in the presence of a platinum-alumina catalyst, 2-Methyl-2-nitropropane undergoes a hydrolysis reaction, yielding N2O .
Biochemical Pathways
For instance, they can affect the tricarboxylic acid cycle and the glyoxylate cycle .
Pharmacokinetics
It’s known that nitro compounds are generally absorbed through inhalation, ingestion, and dermal contact, and they can be distributed throughout the body .
Result of Action
The result of 2-Methyl-2-nitropropane’s action can lead to the formation of reactive species like OH and NO2, which can cause oxidative stress and damage to cellular components . The compound is also associated with respiratory irritation .
Action Environment
The action of 2-Methyl-2-nitropropane can be influenced by various environmental factors. For instance, light exposure can trigger photodissociation of the compound . Additionally, the presence of certain catalysts can facilitate its hydrolysis . The compound is also flammable and should be handled in a well-ventilated area to prevent respiratory irritation .
Análisis Bioquímico
Biochemical Properties
2-Methyl-2-nitropropane plays a significant role in biochemical reactions, particularly in the context of nitroalkane metabolism. It interacts with enzymes such as nitronate monooxygenases, which are involved in the catabolism of nitroalkanes. These enzymes catalyze the oxidation of 2-Methyl-2-nitropropane, leading to the formation of nitrite and other by-products . The interaction between 2-Methyl-2-nitropropane and nitronate monooxygenases is crucial for the detoxification of nitroalkanes in various organisms.
Cellular Effects
The effects of 2-Methyl-2-nitropropane on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 2-Methyl-2-nitropropane can lead to the activation of stress response pathways and alterations in the expression of genes involved in detoxification and oxidative stress . Additionally, this compound can affect cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, 2-Methyl-2-nitropropane exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific enzymes, leading to either inhibition or activation of their catalytic activities. For example, 2-Methyl-2-nitropropane can inhibit the activity of mitochondrial succinate dehydrogenase, a key enzyme in the tricarboxylic acid cycle . This inhibition disrupts cellular energy production and can lead to metabolic imbalances. Additionally, the compound can induce changes in gene expression by modulating transcription factors and signaling pathways.
Temporal Effects in Laboratory Settings
The stability and effects of 2-Methyl-2-nitropropane over time have been studied in various laboratory settings. It has been found that the compound is relatively stable under normal laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to 2-Methyl-2-nitropropane in in vitro and in vivo studies has shown that it can lead to persistent alterations in cellular function, including changes in gene expression and metabolic activity . These temporal effects are important for understanding the potential long-term impacts of the compound on biological systems.
Dosage Effects in Animal Models
The effects of 2-Methyl-2-nitropropane vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects . Studies have shown that high doses of 2-Methyl-2-nitropropane can cause liver damage, oxidative stress, and alterations in metabolic pathways . These findings highlight the importance of dosage considerations when evaluating the safety and efficacy of the compound in biological systems.
Metabolic Pathways
2-Methyl-2-nitropropane is involved in several metabolic pathways, primarily related to nitroalkane catabolism. It is metabolized by enzymes such as nitroalkane oxidases and nitronate monooxygenases, which convert the compound into nitrite and other by-products . These metabolic pathways are essential for the detoxification of 2-Methyl-2-nitropropane and its elimination from the body. Additionally, the compound can influence metabolic flux by interacting with key enzymes in central metabolic pathways, leading to changes in metabolite levels and overall metabolic activity .
Transport and Distribution
The transport and distribution of 2-Methyl-2-nitropropane within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 2-Methyl-2-nitropropane can interact with intracellular proteins and enzymes, influencing its localization and accumulation within specific cellular compartments . These interactions are important for understanding the bioavailability and distribution of the compound in biological systems.
Subcellular Localization
2-Methyl-2-nitropropane exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as mitochondria, where it interacts with key metabolic enzymes . Additionally, post-translational modifications and targeting signals can influence the localization of 2-Methyl-2-nitropropane within cells, directing it to specific organelles or subcellular structures . Understanding the subcellular localization of the compound is crucial for elucidating its biochemical and physiological roles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-2-nitropropane can be synthesized through the reaction of tert-butylamine with potassium permanganate in water. The reaction mixture is heated to 55°C and maintained at this temperature with continuous stirring for several hours. The product is then steam distilled, separated from the water layer, and purified through fractional distillation .
Industrial Production Methods
In industrial settings, 2-Methyl-2-nitropropane is produced using similar methods but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-nitropropane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrosoalkanes.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Aluminum amalgam or other reducing agents.
Substitution: Various halogenating agents and catalysts.
Major Products Formed
Oxidation: Nitrosoalkanes.
Reduction: Amines.
Substitution: Halogenated derivatives
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Dimethyl-1-nitroethane
- 2-Nitro-2-methylpropane
- 2-Nitroisobutane
- Trimethylnitromethane
Uniqueness
2-Methyl-2-nitropropane is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and serve as a versatile reagent in organic synthesis. Its ability to function as a radical initiator in polymerization reactions also sets it apart from similar compounds .
Propiedades
IUPAC Name |
2-methyl-2-nitropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-4(2,3)5(6)7/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMREYQYBFBEGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060488 | |
| Record name | Propane, 2-methyl-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 26.23 deg C; [ChemIDplus] Colorless liquid; [Acros Organics MSDS] Colorless low melting solid; mp = 27-31 deg C; [Alfa Aesar MSDS] | |
| Record name | 2-Methyl-2-nitropropane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10934 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
594-70-7 | |
| Record name | 2-Methyl-2-nitropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2-nitropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYL-2-NITROPROPANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3651 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propane, 2-methyl-2-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane, 2-methyl-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nitro-tert-butane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-2-NITROPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DKH5L679Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


